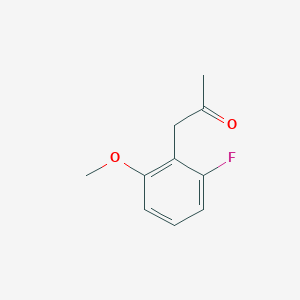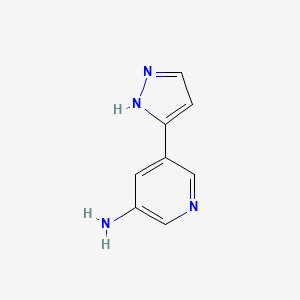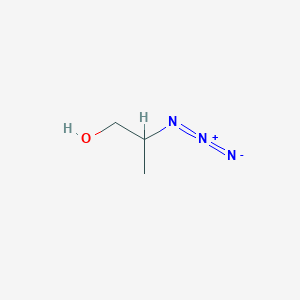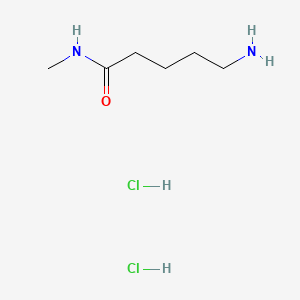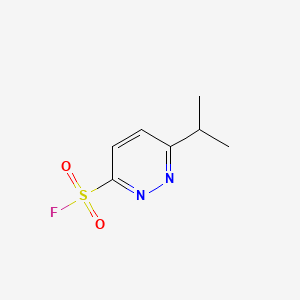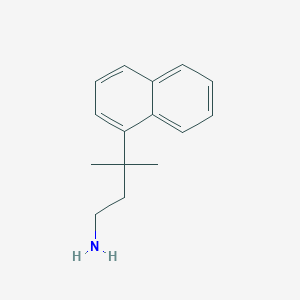
3-Methyl-3-(naphthalen-1-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(naphthalen-1-yl)butan-1-amine is a hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(naphthalen-1-yl)butan-1-amine can be achieved through innovative hydroamination methods. These methods involve the practical olefin hydroamination with nitroarenes . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.
化学反応の分析
Types of Reactions: 3-Methyl-3-(naphthalen-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amine forms.
科学的研究の応用
3-Methyl-3-(naphthalen-1-yl)butan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is valuable in medicinal chemistry for the development of drug candidates.
作用機序
The mechanism by which 3-Methyl-3-(naphthalen-1-yl)butan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hindered amine structure allows it to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are essential for understanding its full potential in medicinal and industrial applications .
類似化合物との比較
3-Methyl-3-(naphthalen-1-ylamino)butan-1-ol: This compound is structurally similar and serves as a chemically differentiated building block for organic synthesis.
1-Butanol, 3-methyl-:
Uniqueness: 3-Methyl-3-(naphthalen-1-yl)butan-1-amine is unique due to its hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C15H19N |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
3-methyl-3-naphthalen-1-ylbutan-1-amine |
InChI |
InChI=1S/C15H19N/c1-15(2,10-11-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11,16H2,1-2H3 |
InChIキー |
RFHYLRXLQYMNFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCN)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
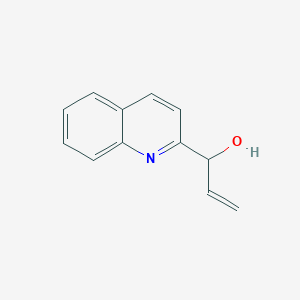
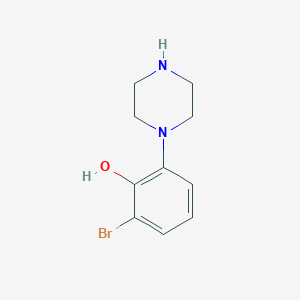
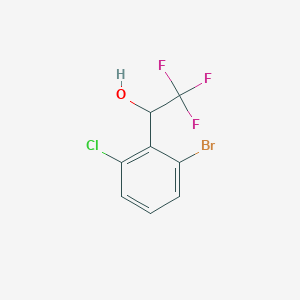
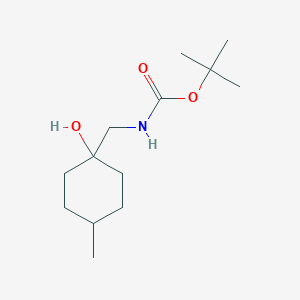

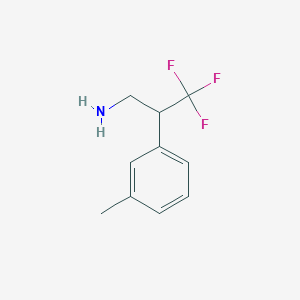
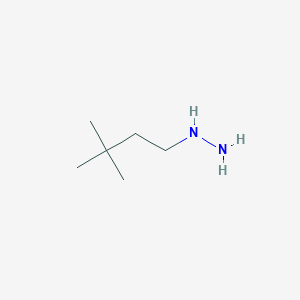
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
